m-Fluoro Prasugrel-d4 Hydrochloride

LC-MS/MS Stable Isotope Labeling Internal Standardization

Procure m-Fluoro Prasugrel-d4 Hydrochloride (CAS 1794828-80-0) as the only isotopically valid internal standard for the m-Fluoro Prasugrel positional isomer. Its ring-deuterated structure ensures co-elution and a definitive +4 Da mass shift for LC-MS/MS, which non-deuterated analogs (CAS 1391052-75-7) or parent-drug labels (Prasugrel-d4/d5) cannot achieve. Essential for ICH Q3A impurity profiling and ANDA method validation. Insist on orthogonal HPLC-DAD and ²H-NMR certification (>99.5%) to ensure regulatory-grade quantitative accuracy.

Molecular Formula C20H21ClFNO3S
Molecular Weight 413.925
CAS No. 1794828-80-0
Cat. No. B588189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Fluoro Prasugrel-d4 Hydrochloride
CAS1794828-80-0
Synonyms2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;  m-Fluoroprasugrel-d4 Hydrochloride;  2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone
Molecular FormulaC20H21ClFNO3S
Molecular Weight413.925
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl
InChIInChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D;
InChIKeyJMTYHLAGGLCFFP-XJKLIFGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Fluoro Prasugrel-d4 Hydrochloride: Deuterated Antiplatelet Isomeric Impurity Standard (CAS 1794828-80-0)


m-Fluoro Prasugrel-d4 Hydrochloride (CAS: 1794828-80-0) is a stable isotope-labeled, deuterated derivative of m-Fluoroprasugrel, a positional isomeric impurity of the thienopyridine-class antiplatelet prodrug Prasugrel [1]. The compound features four deuterium atoms at the 2,3,4,6 positions of the fluorophenyl ring, yielding a molecular weight of 413.93 g/mol . It is manufactured as a hydrochloride salt for research and analytical applications, classified under stable isotopes, pharmaceutical standards, and impurities [1]. This compound is neither an active pharmaceutical ingredient (API) nor a therapeutic agent; its procurement value resides exclusively in its function as a traceable, isotopically distinct reference material for analytical chemistry and pharmaceutical quality control.

Why m-Fluoro Prasugrel-d4 Hydrochloride Cannot Be Replaced by Unlabeled Impurity Standards


Substitution of m-Fluoro Prasugrel-d4 Hydrochloride with its non-deuterated analog (m-Fluoro Prasugrel Hydrochloride, CAS 1391052-75-7) or with structurally related deuterated Prasugrel standards fundamentally compromises analytical validity in LC-MS/MS workflows. The deuterated compound provides a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the target analyte under identical chromatographic conditions while maintaining a +4 Da mass shift detectable by mass spectrometry . In contrast, the non-deuterated form cannot be distinguished from the analyte in MS detection, rendering it unsuitable for internal standard-based quantification. Furthermore, alternative deuterated Prasugrel analogs such as Prasugrel-d4 (CAS 1189919-49-0) or Prasugrel-d5 (CAS 1127252-92-9) target the parent drug molecule rather than the m-fluoro positional isomer impurity, making them analytically mismatched for impurity-specific quantification in pharmaceutical release testing . The absence of the m-fluoro substitution pattern and the ring-deuterated aromatic system in these alternative compounds precludes their use as internal standards for m-Fluoroprasugrel impurity analysis.

Quantitative Differentiation of m-Fluoro Prasugrel-d4 Hydrochloride: Head-to-Head Evidence


Mass Spectrometry Differentiation: +4 Da Isotopic Shift Relative to Non-Deuterated m-Fluoro Prasugrel

The deuterated compound exhibits a +4 Da mass shift relative to the non-deuterated m-Fluoro Prasugrel Hydrochloride (CAS 1391052-75-7, MW 409.9 g/mol), enabling unambiguous MS discrimination during co-elution . The non-deuterated analog has a molecular weight of 409.9 g/mol, whereas the d4-labeled compound measures 413.93 g/mol, producing a 4.03 Da mass difference that eliminates isotopic cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) MS acquisition modes [1].

LC-MS/MS Stable Isotope Labeling Internal Standardization

Chromatographic Method Sensitivity: Validated LLOQ of 0.1 ng/mL in Human Plasma

When employed as an internal standard in validated LC-MS/MS assays, m-Fluoro Prasugrel-d4 Hydrochloride enables a lower limit of quantification (LLOQ) of 0.1 ng/mL for Prasugrel in human plasma . This sensitivity threshold was achieved using the deuterated compound as a SIL-IS, which compensates for matrix-induced ion suppression or enhancement effects that would otherwise degrade quantification accuracy at low analyte concentrations .

LC-MS/MS Assay Validation Pharmacokinetic Quantification Bioanalytical Method Development

Batch Purity Verification: >99.5% via HPLC-DAD and ²H-NMR with ISO 17025 Compliance

Manufacturing batch purity for m-Fluoro Prasugrel-d4 Hydrochloride is verified to exceed 99.5% via orthogonal analytical methods including HPLC-DAD and ²H-NMR, conducted under ISO 17025 accredited laboratory conditions . This exceeds the typical ≥98% chemical purity specification offered by numerous generic deuterated reference standard suppliers, who may not provide orthogonal method validation or ISO-compliant certification . Residual solvent content (e.g., DMF) is monitored below ICH Q3C limits using GC-MS .

Quality Control Analytical Method Validation Pharmaceutical Reference Standards

Deuterium Enrichment: >98% at 2,3,4,6 Positions of Fluorophenyl Ring

The compound achieves deuterium incorporation exceeding 98% at the 2,3,4,6 positions of the fluorophenyl ring . This high isotopic enrichment minimizes the residual d0 (non-deuterated) signal that could otherwise contribute to the analyte channel in MS quantification, a phenomenon known as "crosstalk" or "isotopic carryover." Alternative deuterated Prasugrel analogs with deuterium labeling on the cyclopropyl or thienopyridine moieties (e.g., Prasugrel-d3) may exhibit differential isotopic enrichment patterns and may not fully overlap chromatographically with m-Fluoro Prasugrel analytes.

Stable Isotope Labeling Isotopic Purity MS Interference Mitigation

Primary Scientific and Industrial Applications for m-Fluoro Prasugrel-d4 Hydrochloride


Quantification of m-Fluoro Prasugrel Positional Isomer Impurity in Prasugrel API and Finished Drug Products

m-Fluoro Prasugrel-d4 Hydrochloride serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the m-Fluoro Prasugrel positional isomer impurity in Prasugrel active pharmaceutical ingredient (API) and formulated drug products. The deuterated compound co-elutes with the unlabeled impurity while providing a +4 Da mass shift that enables unambiguous differentiation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) LC-MS/MS acquisition modes . This application directly supports ANDA regulatory submissions requiring impurity profiling per ICH Q3A guidelines, where positional isomers must be controlled at thresholds ≤0.1% (or ≤1 mg daily intake for reporting thresholds) [1].

Bioanalytical Method Development and Validation for Prasugrel Pharmacokinetic Studies

The compound is deployed as a SIL-IS in validated LC-MS/MS methods for quantifying Prasugrel and its metabolites in human plasma, achieving a validated lower limit of quantification (LLOQ) of 0.1 ng/mL . The deuterium labeling on the fluorophenyl ring ensures near-identical chromatographic retention time and ionization efficiency to the analyte, compensating for matrix effects, extraction recovery variability, and instrument drift that would otherwise degrade assay accuracy and precision . This application is essential for bioequivalence studies, therapeutic drug monitoring, and clinical pharmacokinetic investigations.

Pharmaceutical Impurity Reference Standard for Method Transfer and Cross-Site Validation

With batch purity verified to exceed 99.5% via orthogonal HPLC-DAD and ²H-NMR methods under ISO 17025 accreditation, the compound qualifies as a high-purity reference standard suitable for analytical method transfer between QC laboratories, contract research organizations (CROs), and manufacturing sites . The comprehensive characterization package (including residual solvent monitoring below ICH Q3C limits) supports regulatory compliance and minimizes inter-laboratory variability in impurity quantification .

Stability-Indicating Method Development for Prasugrel Forced Degradation Studies

The positional isomeric impurity m-Fluoro Prasugrel may arise as a degradation product or process-related impurity under certain synthetic or storage conditions. m-Fluoro Prasugrel-d4 Hydrochloride enables precise tracking and quantification of this specific isomer during forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), distinguishing isomeric impurity formation from parent drug degradation . This supports ICH Q1A stability testing requirements for drug substance and drug product shelf-life determination.

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